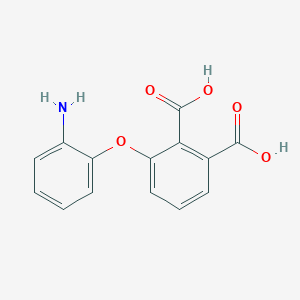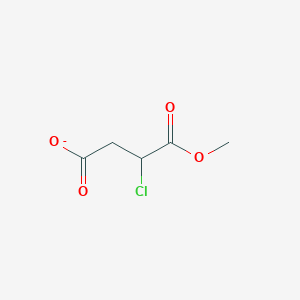
3-Chloro-4-methoxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxy-4-oxobutanoate is an organic compound with a molecular formula of C5H7ClO4 It is a derivative of butanoic acid and contains both chloro and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-4-oxobutanoate can be achieved through several methods. One common route involves the alkylation of methyl 4-chloro-3-oxobutanoate with various alkyl halides. For example, the reaction with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane can yield the corresponding dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Chloro-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxy-3-oxobutanoate: This compound is similar in structure but lacks the chloro group.
Methyl 4-chloro-4-oxobutanoate: This compound is similar but does not have the methoxy group.
Uniqueness
3-Chloro-4-methoxy-4-oxobutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This dual functionality allows for a wider range of chemical transformations and applications compared to its similar compounds.
Propriétés
Numéro CAS |
92538-43-7 |
|---|---|
Formule moléculaire |
C5H6ClO4- |
Poids moléculaire |
165.55 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H7ClO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
Clé InChI |
MCMLJMMLKJFXBH-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C(CC(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

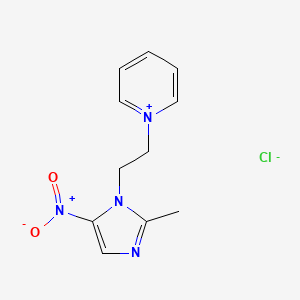

![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
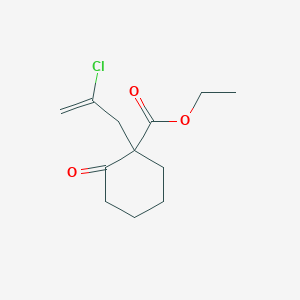
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
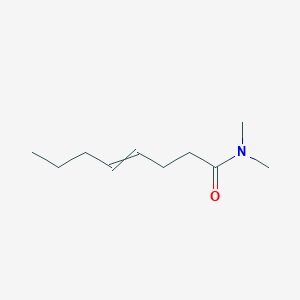
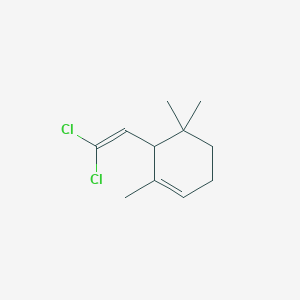
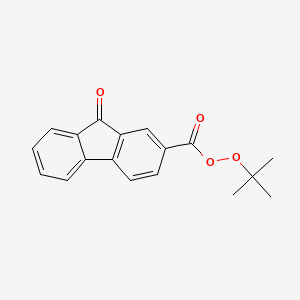
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

